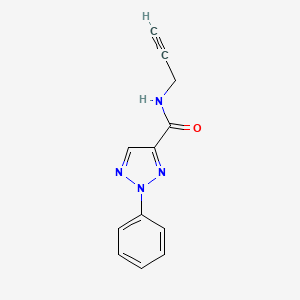
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide, also known as PPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPTC belongs to the class of triazole compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in various cellular processes. 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation.
Biochemical and Physiological Effects:
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis by inhibiting CDKs. 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has also been found to inhibit the growth of cancer cells by suppressing the expression of genes involved in cell proliferation. In Alzheimer's disease research, 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been found to prevent the formation of amyloid-beta plaques by inhibiting the activity of beta-secretase. 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has several advantages for lab experiments, including its low toxicity, high solubility, and ability to cross the blood-brain barrier. However, 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide also has some limitations, such as its relatively high cost and the lack of long-term safety data.
Future Directions
There are several future directions for 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide research, including:
1. Further investigation of the mechanism of action of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide to identify potential new therapeutic targets.
2. Development of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide derivatives with improved efficacy and safety profiles.
3. Evaluation of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide in combination with other drugs for enhanced therapeutic effects.
4. Investigation of the potential use of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide as a diagnostic tool for various diseases.
5. Exploration of the potential use of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide in other areas of research, such as neuroscience and immunology.
In conclusion, 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide and to explore its potential in various areas of research.
Synthesis Methods
The synthesis of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide involves a multi-step process that starts with the reaction of 2-phenylacetonitrile and propargyl bromide to form 2-phenyl-1-propargylamine. This intermediate is then reacted with sodium azide and copper sulfate to produce 2-phenyl-1-propargyl-1H-1,2,3-triazole. Finally, the triazole compound is reacted with isocyanate to yield 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide.
Scientific Research Applications
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has also been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques in Alzheimer's disease. In Parkinson's disease, 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been found to protect dopaminergic neurons from oxidative stress.
properties
IUPAC Name |
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-2-8-13-12(17)11-9-14-16(15-11)10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMFNJHQVSKZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=NN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

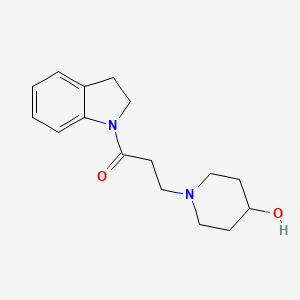
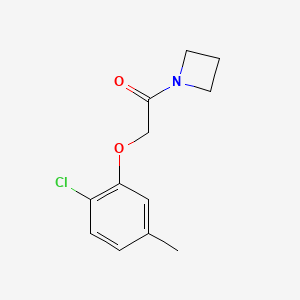
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)
![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)

![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)
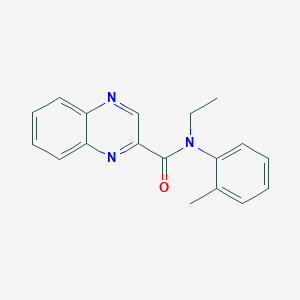
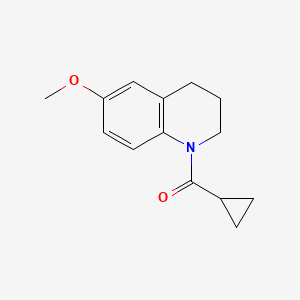
![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)
![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)
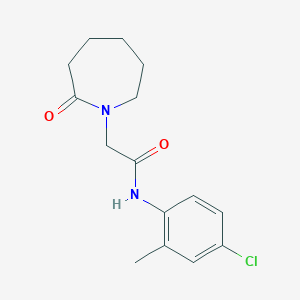
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)